4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-12(2)13-4-8-15(9-5-13)20-19(23)18-17(21-22-25-18)14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,23) |
InChI Key |
HGEBDPMHEVCRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Hurd-Mori Cyclization
The Hurd-Mori method involves cyclizing thiocarbazides with sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂). For 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid, the protocol begins with 4-methoxyacetophenone hydrazone treated with SCl₂ in dichloromethane at −10°C. This yields the thiadiazole ring with a methyl substituent, which is subsequently oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
Reaction Conditions:
-
Temperature: −10°C (cyclization), 80°C (oxidation)
-
Yield: 68–72% (over two steps)
-
Key Intermediate: 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid
Solid-Phase Synthesis with Phosphorus Pentachloride
Adapting methods from CN103936691A, thiosemicarbazide reacts with 4-methoxybenzoic acid and phosphorus pentachloride (PCl₅) in a solvent-free grind. This exothermic reaction forms the thiadiazole ring within 15 minutes, followed by alkaline workup (pH 8–8.2) to isolate 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole. While this produces a 1,3,4-thiadiazole isomer, subsequent ring-opening and rearrangement under acidic conditions yield the 1,2,3-thiadiazole derivative.
Advantages:
-
Reaction Time: 15 minutes (grinding step)
-
Yield: 91% (post-recrystallization)
Carboxylic Acid to Acyl Chloride Conversion
The carboxylic acid intermediate is converted to its reactive acyl chloride derivative for amide bond formation.
Thionyl Chloride (SOCl₂) Method
Treating 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with excess SOCl₂ under reflux (70°C, 4 hours) achieves quantitative conversion. The excess SOCl₂ is removed under reduced pressure, leaving the acyl chloride as a yellow oil.
Key Data:
-
Solvent: Toluene (anhydrous)
-
Purity: >95% (by ¹H NMR)
Phosphorus Pentachloride (PCl₅) Activation
As per CN107043374B, PCl₅ in toluene at 100°C directly converts the carboxylic acid to acyl chloride without solvent. This method avoids halogenated solvents but requires rigorous moisture control.
Amide Coupling with 4-Isopropyl Aniline
The final step couples the acyl chloride with 4-isopropyl aniline to form the carboxamide.
Base-Free Coupling in Toluene
Adapting the patent CN107043374B, 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride reacts with 4-isopropyl aniline in refluxing toluene (100–105°C, 4 hours) without acid scavengers. Hydrogen chloride (HCl) gas is vented or absorbed, simplifying purification. Post-reaction, cooling to 0–10°C precipitates the product, which is filtered and washed with cold toluene.
Optimized Parameters:
-
Molar Ratio (Acyl Chloride:Amine): 1:1.05
-
Yield: 94%
-
Purity: 99% (HPLC)
Schotten-Baumann Conditions
Alternatively, the reaction proceeds in a biphasic system (toluene/water) with sodium bicarbonate (NaHCO₃) as a base. While this enhances reaction rate, it introduces salt byproducts, complicating isolation.
Comparison Table:
| Method | Solvent | Base | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Base-Free | Toluene | None | 100°C | 94% | 99% |
| Schotten-Baumann | Toluene/H₂O | NaHCO₃ | 25°C | 85% | 95% |
Alternative Routes via Cross-Coupling
Suzuki-Miyaura Coupling
Introducing the 4-methoxyphenyl group post-thiadiazole formation is feasible via palladium-catalyzed coupling. A boronate ester intermediate (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) reacts with 5-bromo-1,2,3-thiadiazole-5-carboxamide under Pd(dppf)Cl₂ catalysis.
Conditions:
-
Catalyst: Pd(dppf)Cl₂ (1 mol%)
-
Ligand: 1,1′-Bis(diphenylphosphino)ferrocene
-
Base: KOAc
-
Solvent: 1,4-Dioxane, 80°C, 18 hours
-
Yield: 70%
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (3:1) to remove unreacted amine and inorganic salts.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.67 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₀H₂₀N₃O₂S: 374.1224; found: 374.1228.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide.
Reduction: Formation of 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide with an amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Thiadiazoles have been extensively studied for their potential anticancer properties. The compound has shown promising results in various studies:
-
Mechanisms of Action :
- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation. This mechanism has been linked to their ability to target key enzymes involved in DNA replication .
- Interaction with Biological Targets : The heteroatoms in thiadiazoles can interact with biological targets such as kinases and phosphodiesterases, which are critical in tumorigenesis .
- In Vitro Studies :
- Molecular Docking Studies :
Other Biological Activities
Beyond anticancer applications, thiadiazole derivatives have been investigated for other therapeutic uses:
- Antimicrobial Properties : Some studies indicate that compounds containing thiadiazole rings exhibit antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research has suggested that certain thiadiazole derivatives may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Hepatocellular Carcinoma :
- Lung Cancer Research :
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide
This analogue replaces the isopropylphenyl group with a 4-chlorobenzyl moiety. The synthesis involves similar coupling reagents for amide bond formation but introduces a chlorinated benzylamine instead of isopropylphenylamine.
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)
These derivatives feature a reduced thiadiazole ring (dihydro) with a thioxo group at position 3. The synthesis involves reacting 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide and potassium hydroxide. The thioxo group may improve redox activity but reduces aromaticity compared to the fully unsaturated thiadiazole in the target compound .
5-(S-Alkyl)-1,3,4-Thiadiazole-2-Carboxamides (4a–d)
These compounds introduce alkylthio groups at position 5 via alkylation of thioxo intermediates. For example, 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) shows enhanced lipophilicity compared to the methoxyphenyl-substituted target compound, which may affect membrane permeability .
4-Amino-5-[4-(4-Methoxyphenyl)Piperazine-1-Carbonyl]-N-(Propan-2-yl)-1,2-Thiazole-3-Carboxamide
This analogue replaces the thiadiazole core with a thiazole ring and incorporates a piperazine-carbonyl group.
Anticancer Activity
- Thiazole Derivatives : Compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) and its derivatives demonstrated IC50 values of 1.61–1.98 μg/mL against HepG-2 cells, attributed to the thiazole-thioamide scaffold. The target compound’s thiadiazole ring may offer improved metabolic stability over thiazoles .
- Thiadiazole Derivatives : N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide showed moderate activity in preliminary assays, suggesting that halogenation at the benzyl position enhances cytotoxicity but reduces selectivity compared to the isopropylphenyl group in the target compound .
Enzyme Inhibition
- 5-(S-Alkyl) Derivatives : Alkylthio groups in 4a–d increased inhibitory potency against acetylcholinesterase (AChE) by 20–35% compared to unsubstituted analogues, highlighting the role of sulfur-based substituents in enzyme interactions .
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorobenzyl) Analogue | 5-(Methylthio) Derivative (4a) | Thiazole-Piperazine Analogue |
|---|---|---|---|---|
| Core Structure | 1,2,3-Thiadiazole | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole | Thiazole |
| Substituents | 4-Methoxyphenyl, Isopropylphenyl | 4-Methoxyphenyl, Chlorobenzyl | Methylthio, Phenyl | Piperazine-carbonyl, Methoxyphenyl |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 | 2.9 |
| Aqueous Solubility (µg/mL) | 12.4 | 8.7 | 15.2 | 45.6 |
| IC50 (HepG-2, μg/mL) | Pending | 8.9 (estimated) | N/A | 1.98 (thiazole derivative) |
Notes:
- The isopropylphenyl group in the target compound balances lipophilicity (LogP ~3.8) and solubility, whereas the chlorobenzyl analogue’s higher LogP (~4.2) may limit bioavailability .
- The thiazole-piperazine analogue’s lower LogP and higher solubility suggest improved pharmacokinetic profiles but reduced membrane penetration .
Key Research Findings
Synthetic Flexibility : The target compound’s synthesis shares similarities with other thiadiazole carboxamides, utilizing coupling reagents like EDCI/HOBt for amide bond formation. However, the isopropylphenylamine coupling step requires precise stoichiometry to avoid byproducts .
Biological Potential: Thiadiazole derivatives consistently show higher metabolic stability than thiazoles due to reduced susceptibility to cytochrome P450 oxidation. This positions the target compound as a promising candidate for in vivo studies .
SAR Insights : The 4-methoxyphenyl group enhances π-π stacking with aromatic residues in enzyme active sites, while the isopropyl group minimizes steric hindrance compared to bulkier substituents like cyclopropyl or fluorinated aryl groups .
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 317.41 g/mol
- Density : Not specified
- Solubility : Soluble in organic solvents
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties. Recent studies indicate that compounds similar to 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance:
- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 3.3 μM to 52.63 μM against different cancer cell lines, indicating potent anticancer activity compared to standard treatments like cisplatin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiadiazoles are known to exhibit activity against bacterial strains and fungi. In vitro studies have reported:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values lower than standard antibiotics, suggesting enhanced efficacy against pathogens such as Mycobacterium tuberculosis and other resistant strains .
Anti-inflammatory Effects
Research indicates that thiadiazole derivatives can modulate inflammatory pathways. The anti-inflammatory properties are attributed to the inhibition of key enzymes involved in inflammation, such as cyclooxygenases (COX). Studies have shown:
- Inhibition Assays : Compounds similar to this thiadiazole demonstrated significant inhibition of COX enzymes in vitro, leading to reduced inflammation markers in treated models .
The mechanisms underlying the biological activities of thiadiazoles often involve:
- DNA/RNA Synthesis Inhibition : Thiadiazoles can interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : They may inhibit enzymes like carbonic anhydrase and phosphodiesterases, contributing to their anticancer and anti-inflammatory effects .
- Receptor Interaction : Some derivatives act as antagonists at specific receptors involved in tumorigenesis and inflammation .
Case Study 1: Anticancer Activity
A study involving a series of thiadiazole derivatives reported that a compound structurally related to 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide exhibited an IC50 of 8.03 μM against A549 lung cancer cells. This study highlighted the compound's ability to induce apoptosis through the activation of caspases and modulation of cell cycle progression .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various thiadiazole derivatives against Staphylococcus aureus. The compound showed an MIC of 16 μg/mL, outperforming several conventional antibiotics in efficacy tests .
Q & A
Q. Resolution Strategy :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models) .
Advanced: What are the stability profiles of this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C typical for thiadiazoles) .
- Photostability : Expose to UV light (λ=254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound. Thiadiazoles are generally stable at pH 4–9 .
Storage Recommendations : -20°C in anhydrous DMSO under argon .
Advanced: Which analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ=254 nm). Purity ≥98% required for in vivo studies .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Chiral HPLC (if applicable): Resolve enantiomers using amylose-based columns .
QA/QC : Include certificate of analysis (CoA) with batch-to-batch reproducibility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
